molecular formula C8H9FO B1355609 2-Fluoro-5-methylbenzyl alcohol CAS No. 64977-30-6

2-Fluoro-5-methylbenzyl alcohol

Cat. No.: B1355609
CAS No.: 64977-30-6
M. Wt: 140.15 g/mol
InChI Key: KJNSKKLMCXORGH-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzyl alcohol is an organic compound with the molecular formula C₈H₉FO and a molecular weight of 140.16 g/mol . It is also known by its IUPAC name, (2-fluoro-5-methylphenyl)methanol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzyl alcohol structure, making it a valuable intermediate in various chemical syntheses.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methylbenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in oxidation and dehydration reactions, which are common in cellular metabolism . The compound’s interaction with enzymes such as cytochrome P450 and fluorinase is noteworthy. Cytochrome P450 enzymes are involved in the oxidation of organic substances, while fluorinase catalyzes the formation of carbon-fluorine bonds, which is crucial for the synthesis of fluorinated compounds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the benzylic position, leading to reactions such as free radical bromination and nucleophilic substitution . These reactions can alter the function of cells by modifying the structure of biomolecules involved in signaling pathways and gene expression. Additionally, the compound’s impact on cellular metabolism is evident through its participation in dehydration and oxidation reactions, which are essential for energy production and other metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit or activate cytochrome P450 enzymes, affecting the oxidation of organic substances . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and dehydration reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can participate in metabolic processes and interact with enzymes involved in oxidation and dehydration reactions .

Preparation Methods

Comparison with Similar Compounds

2-Fluoro-5-methylbenzyl alcohol can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of the fluorine and methyl groups in this compound, which contribute to its distinct chemical properties and applications.

Properties

IUPAC Name

(2-fluoro-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNSKKLMCXORGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496843
Record name (2-Fluoro-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64977-30-6
Record name (2-Fluoro-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoro-5-methylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-5-methylbenzaldeyde (1.80 g, 12.3 mmol) in 3:1 tetrahydrofuran:methanol (82 ml total) at 0° C. was treated with sodium borohydride (0.93 g, 24.6 mmol). The reaction was slowly warmed to ambient temperature and stirred for about three hours. The reaction was quenched with water, transferred to a separatory funnel, and extracted with methylene chloride. The organic fraction was dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was further purified by high performance liquid chromatography to yield 1.3 grams (76%) of a clear oil.
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1.8 g
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0.93 g
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82 mL
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Yield
76%

Synthesis routes and methods II

Procedure details

To a 1M solution of lithium aluminum hydride in THF (57 mL) at 0° C. is added a solution of 2-fluoro-5-methylbenzoic acid (8.0 g, 52 mmol) in 160 mL of ether drop-wise. The reaction is then heated at reflux for 1.5 hr. The reaction is then cooled to 0° C. and is quenched with H2O (4 mL), aqueous 40% NaOH (4 mL) and H2O (4 mL). The resultant slurry is then filtered through celite and MgSO4. The filtrate is then concentrated and purified by silica gel flash column chromatography to provide the title compound.
[Compound]
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8 g
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57 mL
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160 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-methylbenzyl alcohol
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2-Fluoro-5-methylbenzyl alcohol
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2-Fluoro-5-methylbenzyl alcohol
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2-Fluoro-5-methylbenzyl alcohol
Reactant of Route 5
2-Fluoro-5-methylbenzyl alcohol
Reactant of Route 6
2-Fluoro-5-methylbenzyl alcohol

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